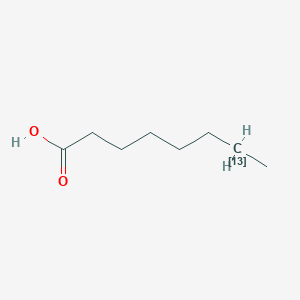

(713C)octanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octanoic acid: caprylic acid , is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH . It is an eight-carbon compound, hence the prefix “octa” in its name. In its pure form, octanoic acid is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. It has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is stronger than acetic acid .

准备方法

Synthetic Routes and Reaction Conditions:

Oxidation of Octanal: Octanoic acid can be synthesized by the oxidation of octanal using oxidizing agents such as potassium permanganate or nitric acid.

N-Hexylmalonic Acid Method: This method involves the synthesis of octanoic acid from N-hexylmalonic acid.

Oxidative Dehydrogenation of N-Octanol: Octanoic acid can also be prepared by the oxidative dehydrogenation of N-octanol.

Industrial Production Methods:

Oxidation of Alkenes or Organometallic Compounds: Industrially, octanoic acid is produced by the oxidation of the corresponding alkene or organometallic compounds using suitable oxidizing agents.

Extraction from Plant and Animal Fats and Oils: A more prominent source of octanoic acid is its extraction from plant and animal fats and oils.

化学反应分析

Types of Reactions:

Oxidation: Octanoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.

Reduction: It can be reduced to form octanol.

Substitution: Octanoic acid can participate in substitution reactions, such as the formation of esters when reacted with alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid, and molecular oxygen are commonly used oxidizing agents.

Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution Reactions: Alcohols in the presence of acid catalysts can be used for esterification reactions.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Octanol.

Substitution: Esters of octanoic acid.

科学研究应用

Chemistry:

- Octanoic acid is used in the production of esters, which are incorporated in perfumes and dyes .

- It is an intermediate in the chemical synthesis of chlorinated octanoic acids, which are used in the production of PVC heat stabilizers .

Biology:

- Octanoic acid has been shown to have antimicrobial properties, making it effective against harmful bacteria and yeast such as Candida albicans .

Medicine:

- It is used as a dietary supplement and is considered a medium-chain triglyceride (MCT). It has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures .

Industry:

作用机制

Octanoic acid exerts its effects through several mechanisms:

Antimicrobial Action: It disrupts the cell membranes of bacteria and yeast, leading to cell lysis and death.

Induction of Ketosis: As a medium-chain triglyceride, octanoic acid is rapidly metabolized in the liver to produce ketone bodies, which can be used as an alternative energy source by the brain and other tissues.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Octanoic acid activates PPARα, which plays a role in the regulation of lipid metabolism.

相似化合物的比较

Heptanoic Acid (C7H14O2): A seven-carbon fatty acid with similar properties but a shorter carbon chain.

Nonanoic Acid (C9H18O2): A nine-carbon fatty acid with similar properties but a longer carbon chain.

Caproic Acid (C6H12O2): A six-carbon fatty acid with similar properties but a shorter carbon chain.

Uniqueness of Octanoic Acid:

- Octanoic acid has a unique balance of hydrophobic and hydrophilic properties due to its eight-carbon chain, making it more soluble in organic solvents compared to shorter-chain fatty acids like caproic acid .

- Its antimicrobial properties are more pronounced compared to heptanoic acid and nonanoic acid .

- Octanoic acid is more effective in inducing ketosis compared to longer-chain fatty acids due to its rapid metabolism in the liver .

属性

CAS 编号 |

287111-23-3 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

145.20 g/mol |

IUPAC 名称 |

(713C)octanoic acid |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1 |

InChI 键 |

WWZKQHOCKIZLMA-VQEHIDDOSA-N |

手性 SMILES |

C[13CH2]CCCCCC(=O)O |

杂质 |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |

规范 SMILES |

CCCCCCCC(=O)O |

沸点 |

463.5 °F at 760 mmHg (NTP, 1992) 239 °C |

颜色/形态 |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |

密度 |

0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |

闪点 |

230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |

熔点 |

61 to 62 °F (NTP, 1992) 16.5 °C |

物理描述 |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |

相关CAS编号 |

15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |

溶解度 |

less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |

蒸汽压力 |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid](/img/structure/B10758980.png)

![2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine](/img/structure/B10758989.png)

![5-[(3r)-3-(5-Methoxy-2',6'-Dimethylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758995.png)

![4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid](/img/structure/B10759003.png)

![N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine](/img/structure/B10759012.png)

![(2s,3s)-3-Amino-4-[(3s)-3-Fluoropyrrolidin-1-Yl]-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-5-Ylcyclohexyl)butanamide](/img/structure/B10759016.png)

![Methyl (1r,2s)-2-(Hydroxycarbamoyl)-1-{4-[(2-Methylquinolin-4-Yl)methoxy]benzyl}cyclopropanecarboxylate](/img/structure/B10759024.png)

![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)

![4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10759033.png)

![N-[(5-chloro-1-benzothiophen-3-yl)methyl]-2-[(2R,6S)-2-chloro-6-hydroxy-5-[(2-pyridin-2-ylethyl)amino]-3,6-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B10759044.png)

![4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-](/img/structure/B10759051.png)